molecular formula C16H22N2O3 B2852351 2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-N-methylacetamide CAS No. 2418714-75-5

2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-N-methylacetamide

Cat. No. B2852351
CAS RN: 2418714-75-5
M. Wt: 290.363
InChI Key: XJBNQHOMTJPLRD-UHFFFAOYSA-N
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Description

2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-N-methylacetamide, also known as AZD1775, is a small-molecule inhibitor of the protein kinase Wee1. Wee1 is a key regulator of the cell cycle, controlling the G2 checkpoint and preventing cells from entering mitosis until DNA replication is complete. AZD1775 has shown promise as an anticancer agent, particularly in combination with chemotherapy, and is currently being investigated in clinical trials.

Mechanism of Action

Wee1 is a tyrosine kinase that phosphorylates and inactivates the cyclin-dependent kinase CDK1, which is required for entry into mitosis. By inhibiting Wee1, 2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-N-methylacetamide allows CDK1 to become active and promotes premature entry into mitosis, leading to mitotic catastrophe and cell death.
Biochemical and Physiological Effects:
2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-N-methylacetamide has been shown to have a number of biochemical and physiological effects in cancer cells, including induction of DNA damage, inhibition of DNA repair mechanisms, and activation of apoptosis pathways. It has also been shown to induce senescence in some cell types, which may contribute to its antitumor activity.

Advantages and Limitations for Lab Experiments

One advantage of 2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-N-methylacetamide is its specificity for Wee1, which minimizes off-target effects and toxicity. However, its efficacy may be limited by the development of resistance mechanisms, which has been observed in some preclinical models. Additionally, its use in combination with chemotherapy may increase toxicity and require careful dose adjustment.

Future Directions

For research on 2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-N-methylacetamide include further investigation of its efficacy in combination with other agents, such as immunotherapy and targeted therapies. Additionally, the development of biomarkers to predict response to 2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-N-methylacetamide may help to identify patients who are most likely to benefit from treatment. Finally, the development of new Wee1 inhibitors with improved pharmacokinetic properties and reduced toxicity may lead to more effective treatments for cancer.

Synthesis Methods

The synthesis of 2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-N-methylacetamide involves several steps, starting with the reaction of 2,4-dichlorophenoxyacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(2-aminoethyl)phenol to form the amide intermediate, which is further reacted with cyclopropylmethyl bromide and sodium hydride to form the final product.

Scientific Research Applications

2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-N-methylacetamide has been extensively studied in preclinical models of cancer, where it has shown potent activity against a variety of tumor types, including lung, breast, ovarian, and pancreatic cancer. Its mechanism of action involves inhibition of Wee1, which leads to premature entry into mitosis and subsequent cell death. 2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-N-methylacetamide has also been shown to enhance the efficacy of chemotherapy, particularly DNA-damaging agents such as cisplatin and gemcitabine.

properties

IUPAC Name

2-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-17-16(19)11-21-15-4-2-3-14(7-15)20-10-13-9-18(13)8-12-5-6-12/h2-4,7,12-13H,5-6,8-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBNQHOMTJPLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC=CC(=C1)OCC2CN2CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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